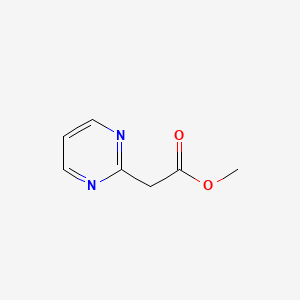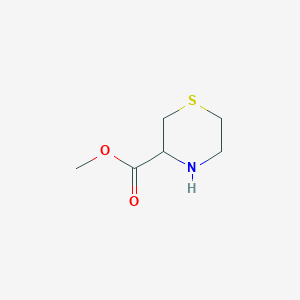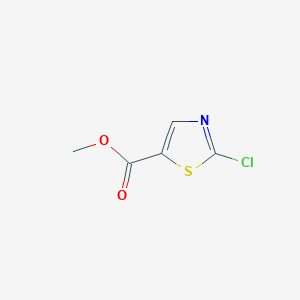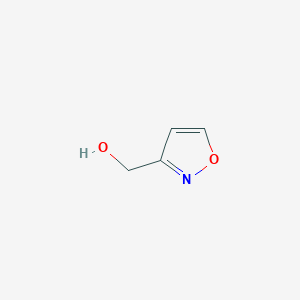
2-(2-嘧啶基)乙酸甲酯
描述
“Methyl 2-(2-pyrimidyl)acetate” is a chemical compound with the CAS Number: 60561-50-4 . It has a molecular weight of 152.15 and its IUPAC name is methyl 2-pyrimidinylacetate . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of “Methyl 2-(2-pyrimidyl)acetate” involves a mixture of 2-(2-pyrimidyl)acetonitrile, concentrated sulfuric acid (two molar equivalents), and methanol . This mixture is heated at reflux for 6 hours, then concentrated and basified with aqueous sodium carbonate solution. The mixture is then extracted with chloroform, and the extracts are concentrated and distilled under reduced pressure to yield "Methyl 2-(2-pyrimidyl)acetate" .Molecular Structure Analysis
The InChI code for “Methyl 2-(2-pyrimidyl)acetate” is 1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
“Methyl 2-(2-pyrimidyl)acetate” is part of the pyrimidine family of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
“Methyl 2-(2-pyrimidyl)acetate” is a colorless to yellow liquid .科学研究应用
合成和共聚
- 2-(2-嘧啶基)乙酸甲酯用于合成二元共聚物。Hamouly 和 Azab (1994) 的一项研究探讨了 2-嘧啶基丙烯酰胺 (2PA) 与不同丙烯酸烷基的共聚,在聚合物化学中显示出巨大的潜力 (Hamouly & Azab, 1994)。
代谢和化学合成
- 在代谢和合成方面,Baker 等人 (1974) 将 5-乙酰氨基-1-甲基-2-(2'-嘧啶基)咪唑识别为大鼠和人类中 1-甲基-5-硝基-2-(2'-嘧啶基)-咪唑的代谢物。这一发现对理解相关化合物的代谢途径具有重要意义 (Baker 等人,1974)。
化学结构分析
- Carvalho 等人 (1998) 的研究使用质谱定位了异构杂芳香阳离子(包括 2-嘧啶基阳离子)中的电荷位点。这项研究对于理解这些分子的电子结构和反应性至关重要 (Carvalho 等人,1998)。
大规模合成
- Morgentin 等人 (2009) 描述了一种合成 2-(5-羟基-3-甲氧基吡啶-2-基)乙酸甲酯和烷基 2-(5-羟基嘧啶-2-基)乙酸甲酯的有效方法。该方法对于大规模生产这些化合物具有重要意义 (Morgentin 等人,2009)。
热解和氧化
- Yang 等人 (2015) 对乙酸甲酯的热解和氧化进行了一项研究,提供了对该化合物燃烧化学的见解,这与能源和材料科学中的应用相关 (Yang 等人,2015)。
直接甲基化反应
- Tu 等人 (2016) 利用钯催化剂和 2-嘧啶基部分作为指导基团,开发了吲哚的直接 C-2 甲基化反应,突出了 2-(2-嘧啶基)乙酸甲酯在促进特定有机反应中的作用 (Tu 等人,2016)。
X 射线晶体学
- Mao 等人 (2015) 使用 X 射线晶体学研究了相关化合物的分子结构,这有助于理解 2-(2-嘧啶基)乙酸甲酯衍生物的结构方面 (Mao 等人,2015)。
杂环体系的合成
- Stanovnik 等人 (1990) 的研究涉及在杂环体系的合成中使用 2-苯甲酰氨基-3-二甲氨基丙烯酸甲酯,这与新药和材料的开发相关 (Stanovnik 等人,1990)。
核苷构象刚性
- Kawai 等人 (1992) 对 tRNA 的嘧啶核苷酸残基的 2'-O-甲基化的一项研究表明了甲基在稳定核苷构象中的作用,这对于理解 RNA 结构和功能至关重要 (Kawai 等人,1992)。
化学衍生化
- Renard 和 Jarvis (1999) 研究了均一半乳聚糖的乙酰化和甲基化,其中使用了乙酸甲酯的衍生物。这项研究对于理解多糖中的化学修饰非常重要 (Renard & Jarvis, 1999)。
光谱分析
- Fujimoto 和 Inuzuka (1991) 研究了吡啶亚胺和相关化合物的吸收和荧光光谱,有助于我们理解这些分子的光物理性质 (Fujimoto & Inuzuka, 1991)。
生物学性质优化
- Ukrainets 等人 (2015) 探索了某些分子中吡啶部分的甲基化以增强其镇痛特性,证明了甲基修饰的药用应用 (Ukrainets 等人,2015)。
缓蚀
- Ghazoui 等人 (2017) 研究了使用吡哒嗪的衍生物,乙基 (6-甲基-3-氧代吡哒嗪-2-基) 乙酸酯,来抑制低碳钢的腐蚀,证明了其在材料科学应用中的潜力 (Ghazoui 等人,2017)。
安全和危害
“Methyl 2-(2-pyrimidyl)acetate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
methyl 2-pyrimidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBLLCAMMIGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497449 | |
| Record name | Methyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-pyrimidyl)acetate | |
CAS RN |
60561-50-4 | |
| Record name | Methyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(pyrimidin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)


